molecular formula C15H17FN2O3S2 B2623159 N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 923464-81-7

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2623159
CAS No.: 923464-81-7
M. Wt: 356.43
InChI Key: HFEDHCMJIGIBER-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring substituted with dimethyl groups, a fluorophenyl sulfonyl moiety, and a butanamide chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with acetone in the presence of a suitable catalyst to introduce the dimethyl groups at the 4 and 5 positions.

    Introduction of the Fluorophenyl Sulfonyl Group: The 4-fluorophenyl sulfonyl group can be introduced via a sulfonylation reaction, where 4-fluorobenzenesulfonyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine.

    Attachment of the Butanamide Chain: The final step involves the coupling of the intermediate with butanoyl chloride under basic conditions to form the butanamide chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the butanamide chain can be susceptible to oxidation under strong oxidizing conditions, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, potentially affecting the sulfonyl group and converting it to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The thiazole ring and the fluorophenyl sulfonyl group can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dimethylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4,5-dimethylthiazol-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide: Contains a methyl group instead of fluorine.

    N-(4,5-dimethylthiazol-2-yl)-4-((4-nitrophenyl)sulfonyl)butanamide: Features a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S2/c1-10-11(2)22-15(17-10)18-14(19)4-3-9-23(20,21)13-7-5-12(16)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEDHCMJIGIBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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